1-Aminopyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSROBYZLBGODRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500340 | |
| Record name | 1-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-14-5 | |
| Record name | 1-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Aminopyrrolidin 2 One and Its Derivatives
Direct Synthesis Approaches for 1-Aminopyrrolidin-2-one
Direct synthesis methods provide the most straightforward routes to this compound, primarily through the modification of readily available precursors.
Lactamization Reactions of γ-Butyrolactone
A primary and widely utilized method for the synthesis of this compound is the lactamization of γ-butyrolactone (GBL). researchgate.netrdd.edu.iquomustansiriyah.edu.iqrdd.edu.iq This reaction involves the ring-opening of the lactone by a nitrogen nucleophile, followed by intramolecular cyclization to form the desired lactam. Specifically, the reaction of GBL with hydrazine (B178648) hydrate (B1144303) is a common approach to introduce the N-amino group directly. researchgate.netrdd.edu.iqresearchgate.net
The process typically involves heating a mixture of GBL and hydrazine hydrate, often at elevated temperatures (e.g., 220°C) and for extended periods (e.g., 24 hours), to drive the reaction to completion. rdd.edu.iq This condensation reaction yields this compound as the main product. researchgate.netrdd.edu.iqrdd.edu.iq The use of 80% hydrazine hydrate is frequently reported in the literature for this transformation. researchgate.netrdd.edu.iquomustansiriyah.edu.iqrdd.edu.iqresearchgate.net The resulting product can then be purified by recrystallization from solvents like ethanol. rdd.edu.iq
| Reactants | Conditions | Product | Yield | Reference |
| γ-Butyrolactone (GBL), Hydrazine Hydrate (80%) | Reflux, 220°C, 24 hrs | This compound | 68% | rdd.edu.iq |
| γ-Butyrolactone (GBL), Hydrazine Hydrate (80%) | N/A | This compound | N/A | researchgate.netrdd.edu.iquomustansiriyah.edu.iq |
Synthesis of Substituted this compound Analogues
Building upon the core structure of this compound, a variety of derivatives can be synthesized through several advanced strategies, enabling the exploration of diverse chemical space.
Strategies Involving Amino Group Functionalization
Once this compound is obtained, its primary amino group serves as a versatile handle for further functionalization. grafiati.com This allows for the synthesis of a wide array of N-substituted derivatives through various reactions. For instance, the amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. rdd.edu.iq
In a typical procedure, this compound is dissolved in a suitable solvent like dimethylformamide (DMF), and then treated with an appropriate isocyanate (e.g., naphthyl isocyanate) or isothiocyanate (e.g., phenyl isothiocyanate). rdd.edu.iq The reaction mixture is then heated under reflux for several hours to yield the corresponding substituted urea or thiourea derivative. rdd.edu.iq This straightforward approach allows for the introduction of various aryl and alkyl groups, leading to compounds with potentially new biological activities. rdd.edu.iqgrafiati.com
| This compound Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| This compound | Naphthyl isocyanate | DMF | Reflux, 7 hrs | 1-naphthalen-1-yl-3-(2-oxopyrrolidin-1-yl)urea | N/A | rdd.edu.iq |
| This compound | Phenyl isothiocyanate | DMF | Reflux, 10-12 hrs | 1-(2-oxopyrrolidin-1-yl)-3-phenylthiourea | 68% | rdd.edu.iq |
Pyrrolidin-2-one Ring Formation via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures, including the pyrrolidin-2-one ring system, in a single synthetic operation. nih.govresearchgate.net These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. nih.gov
For the synthesis of substituted pyrrolidin-2-ones, an MCR might involve the condensation of an amine, an aldehyde, and an oxaloacetate derivative. researchgate.net The reaction sequence typically starts with the formation of an imine from the amine and aldehyde, which then undergoes a cyclization reaction with the third component to form the highly functionalized pyrrolidine (B122466) ring. researchgate.net While not always directly producing 1-amino derivatives, these methods are powerful for creating substituted pyrrolidin-2-ones which can be further modified. nih.govresearchgate.net For instance, one-pot MCRs of aldehydes, N-(arylsulfonamido)-acetophenones, and activated methylene (B1212753) compounds can yield polysubstituted 2-aminopyrroles, which are structurally related and highlight the utility of MCRs in building nitrogen-containing heterocycles. nih.govnih.gov
Asymmetric Synthetic Routes to Chiral Pyrrolidin-2-one Derivatives
The development of asymmetric methods to access chiral pyrrolidine-2-one derivatives is of high importance, given the prevalence of stereoisomerism in biologically active molecules. nih.gov These routes aim to control the stereochemistry of the final product, yielding enantiomerically enriched compounds.
One prominent strategy is the use of chiral catalysts in cycloaddition reactions. For example, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α-phthalimidoacrylates, catalyzed by a chiral N,O-ligand in combination with a copper salt, can produce quaternary 4-aminopyrrolidine derivatives with high diastereoselectivity and enantioselectivity (up to 97% ee). nih.gov Another approach involves starting from chiral precursors, such as amino acid-derived β-keto esters, which can be converted into β,γ-diamino esters and subsequently cyclized to form chiral pyrrolidinone derivatives. plos.org The use of chiral amines as starting materials or as part of the synthetic strategy is a cornerstone of asymmetric synthesis. Additionally, enzymatic methods, using enzymes like omega-transaminase, have been employed for the asymmetric synthesis of chiral amines from prochiral ketones, which can be precursors to chiral heterocycles. nih.gov
Palladium-Catalyzed Cyclization and Amination Approaches
Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds and for the cyclization of molecules to form heterocyclic rings like pyrrolidine. acs.orgmdpi.com These methods are valuable for synthesizing substituted aminopyrrolidines and their derivatives.
Palladium-catalyzed arylation of 1-substituted 3-aminopyrrolidines has been demonstrated using a palladium(0) catalyst with a specific phosphine (B1218219) ligand (e.g., Buchwald's ligand). acs.orgcapes.gov.br This reaction effectively couples aryl bromides or chlorides with the aminopyrrolidine, though it may require high temperatures (130°C) to achieve high yields. acs.orgcapes.gov.br This approach allows for the introduction of aryl groups onto the pyrrolidine framework. acs.org Furthermore, palladium-catalyzed intramolecular amination of alkenes is another key strategy. mdpi.com For example, palladium(II)-catalyzed oxidative 6-endo aminoacetoxylation of N-tethered alkenes can lead to the formation of substituted piperidines, and similar principles can be applied to the synthesis of five-membered rings. mdpi.com These catalytic systems provide a versatile platform for constructing diversely functionalized pyrrolidine derivatives. acs.org
Ring-Opening/Cyclization Cascades for Pyrrolidin-2-one Synthesis
Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to complex molecule synthesis by combining multiple transformations into a single synthetic operation. In the context of pyrrolidin-2-one synthesis, ring-opening/cyclization cascades are particularly powerful.
Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks that can undergo Lewis acid-catalyzed ring-opening followed by cyclization to form various heterocyclic systems. uni-regensburg.demdpi.com This strategy has been successfully employed for the synthesis of 1,5-substituted pyrrolidin-2-ones. The process involves the reaction of D-A cyclopropanes with primary amines, such as anilines and benzylamines, which act as 1,1-dinucleophiles. mdpi.com The reaction proceeds through the initial Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring to form a γ-amino ester intermediate, which then undergoes in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one. mdpi.com This method is notable for its broad substrate scope, accommodating a variety of substituted amines and D-A cyclopropanes. mdpi.com
Another innovative approach involves the cascade reaction of N-substituted piperidines to selectively synthesize pyrrolidin-2-ones. This domino process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org The selectivity of this reaction can be tuned by the choice of oxidant and additives, allowing for the selective formation of either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials. rsc.org
Furthermore, radical cyclization cascades of unsaturated Meldrum's acid derivatives provide a pathway to complex molecular architectures containing the pyrrolidin-2-one motif. acs.org These reactions, triggered by electron transfer, can generate multiple stereocenters in a single step with high diastereocontrol. acs.org
The table below summarizes key aspects of these ring-opening/cyclization methodologies.
| Starting Material | Reagents/Conditions | Key Intermediates | Product | Ref |
| Donor-Acceptor Cyclopropanes | Primary Amines, Lewis Acid, Toluene, Acetic Acid | γ-Amino Ester | 1,5-Disubstituted Pyrrolidin-2-ones | mdpi.com |
| N-Substituted Piperidines | Specific Oxidant and Additive | Pyrrolidine-2-carbaldehyde | Pyrrolidin-2-ones | rsc.org |
| Unsaturated Meldrum's Acid Derivatives | SmI₂–H₂O | Radical-anions | Highly Substituted Pyrrolidin-2-ones | acs.org |
Derivatization and Functionalization Reactions for Molecular Diversity
The this compound scaffold serves as a versatile platform for generating molecular diversity through various derivatization and functionalization reactions. These modifications can be broadly categorized into chemical alterations of the pyrrolidin-2-one core and the generation of more complex molecular architectures.
The pyrrolidin-2-one nucleus can be readily modified at several positions to introduce a wide range of functional groups, thereby modulating its physicochemical and biological properties. A common starting point for derivatization is the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate, which affords this compound. anjs.edu.iqrdd.edu.iquomustansiriyah.edu.iqrdd.edu.iqresearchgate.net This primary amine then serves as a handle for a multitude of subsequent reactions.
For instance, the amino group can react with various electrophiles to form Schiff bases, amides, and other derivatives. anjs.edu.iqresearchgate.net Reaction with aromatic aldehydes yields the corresponding imines, which can be further modified. researchgate.net Additionally, the amino group can participate in cyclization reactions with reagents like diethyl acetylenedicarboxylate (B1228247) to form new heterocyclic rings fused to the pyrrolidinone core. researchgate.net
The pyrrolidin-2-one ring itself can also be functionalized. For example, α-functionalization of aldehydes and ketones with pyrrolidine-based organocatalysts allows for the introduction of substituents at the C-3 position. researchgate.net Furthermore, modifications at the C-4 position of the pyrrolidin-2-one ring can influence the ring's conformation and, consequently, its biological activity. nih.gov
The following table provides examples of derivatization reactions starting from this compound.
| Reagent | Reaction Type | Product Type | Ref |
| Aromatic Aldehydes | Condensation | Schiff Bases (Imines) | anjs.edu.iqresearchgate.net |
| Acid Chlorides/Anhydrides | Acylation | Amides | researchgate.net |
| Diethyl Acetylenedicarboxylate | Cyclization | Fused Heterocycles | researchgate.net |
| Ketones/Aldehydes | α-Functionalization | 3-Substituted Pyrrolidin-2-ones | researchgate.net |
The this compound scaffold is an excellent starting point for the construction of more intricate and polycyclic molecular architectures. These complex structures are of significant interest in medicinal chemistry and materials science. ua.esarabjchem.org
Palladium-catalyzed domino reactions are a powerful tool for building complex molecules from simpler precursors. ua.es These reactions can create multiple new bonds and stereocenters in a single, efficient process. For example, cascade reactions involving alkene relay steps followed by remote C-H activation can lead to poly-spirocyclic oxindoles. ua.es
Another strategy involves the use of the pyrrolidin-2-one unit as a chiral template. For instance, pyroglutamates, which are derivatives of pyrrolidin-2-one, can undergo aldol (B89426) reactions to produce enantiopure substituted products. acs.org
The pyrrolidin-2-one scaffold can also be incorporated into larger, well-defined nanostructures. By using orthogonally protected bis-amino acids derived from pyrrolidin-2-one, rigid macromolecular scaffolds can be synthesized. These scaffolds have potential applications in the development of designed receptors and catalysts.
Furthermore, the pyrrolidin-2-one moiety can be integrated into complex heterocyclic systems, such as thiadiazolo[3,2-a]pyrimidin-7-ones, which have been investigated for their biological activities. ontosight.ai The combination of the pyrrolidin-2-one core with other heterocyclic motifs can lead to novel compounds with unique properties.
The development of metal-free, stereo-divergent strategies allows for access to unique collections of fused heterocyclic scaffolds with high diastereocontrol and a wide distribution of molecular architectures. arabjchem.org These methods often involve cascade reactions that rapidly build molecular complexity from simple starting materials.
The following table highlights different approaches to generate complex molecular architectures from the this compound scaffold.
| Synthetic Strategy | Resulting Architecture | Key Features | Ref |
| Palladium-Catalyzed Domino Reactions | Poly-spirocyclic Oxindoles | Multiple bond formations, C-H activation | ua.es |
| Aldol Reactions of Pyroglutamates | Chiral Substituted Pyrrolidines | Chiral template, stereocontrol | acs.org |
| Oligomerization of Bis-amino Acids | Rigid Macromolecular Scaffolds | Nanoscale structures, defined shapes | |
| Integration into Heterocyclic Systems | Thiadiazolo[3,2-a]pyrimidin-7-ones | Combination of multiple pharmacophores | ontosight.ai |
| Metal-Free Stereo-Divergent Synthesis | Fused Heterocyclic Scaffolds | Diastereocontrol, molecular diversity | arabjchem.org |
Chemical Reactivity and Mechanistic Investigations of 1 Aminopyrrolidin 2 One Systems
Ring-Opening and Ring-Closing Transformations
The structural integrity of the pyrrolidinone core is central to its chemical behavior, with both ring-opening and ring-closing reactions representing key strategic transformations in synthesis.
The cleavage of the typically inert C-N bonds within unstrained pyrrolidine (B122466) rings is a significant challenge in synthetic chemistry. nih.gov Recent advancements have introduced effective strategies for the reductive cleavage of the C2-N bond in N-acyl or N-benzoyl pyrrolidines by employing a combination of Lewis acids and photoredox catalysis. nih.govorganic-chemistry.orgacs.org This process involves a single-electron transfer (SET) to the amide carbonyl group, which is facilitated by the Lewis acid, to form an aminoketyl radical intermediate. nih.govacs.org This radical can then undergo site-selective C-N bond cleavage. organic-chemistry.orgacs.org
Mechanistic studies have confirmed the crucial role of the Lewis acid, such as zinc triflate (Zn(OTf)₂), in activating the amide carbonyl for the single-electron transfer from the photocatalyst. organic-chemistry.org This approach, termed "skeletal remodeling," allows for the deconstruction and re-editing of the core ring structure, enabling the conversion of pyrrolidine frameworks into different cyclic or acyclic structures. nih.gov For instance, this method has been used to convert hydroxyproline (B1673980) derivatives into valuable γ-lactones, aziridines, and tetrahydrofurans. nih.govacs.org Other methods for ring-opening include reactions with difluorocarbene, which can lead to acyclic N-formyl haloamides after in-situ hydrolysis. researchgate.net
The synthesis of the pyrrolidin-2-one scaffold is often achieved through cyclization cascade reactions, which are efficient processes for constructing the ring system with multiple functional groups. researchgate.net One prominent method involves the radical cyclization of 1,n-enynes and 1,n-dienes. researchgate.net For example, 1,6-enynyl amides can undergo radical reactions to form functionalized pyrrolidin-2-ones. researchgate.net
Another powerful approach is the use of donor-acceptor (DA) cyclopropanes, which can react with N-nucleophiles in a ring-opening followed by cyclization sequence to produce 1,5-substituted pyrrolidin-2-ones. mdpi.com The reaction of DA cyclopropanes with anilines, induced by a Lewis acid, initially forms a γ-aminoester, which can then be cyclized to the target lactam under acidic conditions. mdpi.com
Furthermore, intramolecular Diels-Alder reactions provide a route to complex pyrrolidin-2-one systems. cdnsciencepub.com Rhodium(II)-catalyzed decomposition of α-diazoketo substituted pyrrolidine derivatives can generate amidofurans, which subsequently participate in intramolecular [4+2] cycloadditions to build fused polycyclic frameworks. cdnsciencepub.com A one-pot, two-stage process involving an organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade has also been developed for the synthesis of complex spiro[oxindole-3,3′-pyrrolidine] structures. chemrxiv.org
Cleavage Mechanisms in Pyrrolidine Derivatives
Oxidation and Reduction Pathways
The pyrrolidinone system can be subjected to various oxidative and reductive conditions, targeting different parts of the molecule.
Oxidation: The oxidative cleavage of related pyrrolidine-2-methanols provides an efficient route to γ-lactams (pyrrolidin-2-ones). jst.go.jp An environmentally benign method utilizes 2-iodobenzamide (B1293540) as a catalyst with Oxone as the co-oxidant. jst.go.jp The proposed mechanism involves the oxidation of the catalyst to a pentavalent iodine species, which then oxidizes the substrate to an intermediate aldehyde that cyclizes to the lactam. jst.go.jp This transformation proceeds smoothly for a variety of substituted pyrrolidine-2-methanols, affording the corresponding lactams in moderate to excellent yields. jst.go.jp
Table 1: Oxidative Cleavage of Substituted Pyrrolidine-2-methanols (7) to γ-Lactams (8) Data sourced from a study on oxidative cleavage using 2-iodobenzamide catalyst and Oxone. jst.go.jp
| Entry | Substrate | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 1 | N-Cbz-4-hydroxy-pyrrolidine-2-methanol (7d) | N-Cbz-4-hydroxy-pyrrolidin-2-one (8d) | 95 | 6 |
| 2 | N-Cbz-4-acetoxy-pyrrolidine-2-methanol (7j) | N-Cbz-4-acetoxy-pyrrolidin-2-one (8j) | 81 | 13 |
| 3 | N-Cbz-4-benzoyloxy-pyrrolidine-2-methanol (7k) | N-Cbz-4-benzoyloxy-pyrrolidin-2-one (8k) | 73 | 24 |
| 4 | N-Cbz-4-benzyloxy-pyrrolidine-2-methanol (7l) | N-Cbz-4-benzyloxy-pyrrolidin-2-one (8l) | 93 | 10 |
| 5 | N-Cbz-4-cyano-pyrrolidine-2-methanol (7n) | N-Cbz-4-cyano-pyrrolidin-2-one (8n) | 74 | 40 |
Reduction: Reduction reactions can convert the pyrrolidinone moiety into other amine derivatives. Common reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used for this purpose. For instance, the reduction of succinimide (B58015) with nascent hydrogen is a known method for preparing the parent pyrrolidine-2-one ring. researchgate.net In more complex syntheses, specific functional groups are targeted. The Staudinger reduction, which uses triphenylphosphine, is employed to convert an azide (B81097) group to an amine during the synthesis of 3-aminopyrrolidin-2-one (B1279418), leaving the lactam carbonyl intact.
Nucleophilic and Electrophilic Substitution Reactions
The presence of nucleophilic and electrophilic centers in 1-aminopyrrolidin-2-one allows for a range of substitution reactions. A nucleophile is an electron-rich species that donates an electron pair, while an electrophile is an electron-deficient species that accepts one. byjus.comscribd.com
The exocyclic amino group at the N1 position is a primary nucleophilic site. It can react with various electrophiles, such as alkyl halides or acyl chlorides, in nucleophilic substitution reactions. Similarly, studies on 3-aminopyrrolidin-2-one derivatives show the amino group reacting with electrophilic benzaldehyde (B42025) to form azomethines (imines). researchgate.net These intermediates can then be reduced to yield N-substituted 3-aminopyrrolidin-2-ones. researchgate.net
Electrophilic substitution reactions, common in electron-rich aromatic systems, are less characteristic for the saturated pyrrolidinone ring itself. nptel.ac.in Instead, reactions with electrophiles occur at the heteroatoms. The lactam oxygen can be protonated or interact with Lewis acids, while the nitrogen atoms are primary sites for alkylation or acylation, as seen in the reactions of the amino group.
Diastereoselective and Regioselective Transformations
Synthesizing specific stereoisomers of substituted pyrrolidinones often requires transformations that are highly selective in terms of both regiochemistry (which position reacts) and stereochemistry (the 3D arrangement of atoms).
A highly regio- and diastereoselective route to 3-(N-substituted)aminopyrrolidin-2-ones has been developed through the reaction of 2-phenyl-1,3-oxazolan-5-one with activated aziridines. scispace.comthieme-connect.com This reaction proceeds via a regioselective terminal opening of the aziridine (B145994) ring followed by an aminoacetylative cyclization cascade. scispace.com The process, catalyzed by molecular iodine in an ionic liquid, yields the products with excellent diastereoselectivity, favoring the cis isomer. thieme-connect.com The electronic factors of the aziridine typically favor nucleophilic attack at the benzylic carbon, ensuring high regioselectivity. thieme-connect.com
Table 2: Diastereoselective Synthesis of 3-(N-substituted)aminopyrrolidin-2-ones Data sourced from a study on the aminoacetylation of activated aziridines. thieme-connect.com
| Entry | Aziridine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | H | 3a | 96 | 96:4 |
| 2 | 4-Me | 3b | 94 | 97:3 |
| 3 | 4-OMe | 3c | 92 | 98:2 |
| 4 | 4-Cl | 3d | 90 | 98:2 |
| 5 | 4-Br | 3e | 88 | 97:3 |
Another powerful method for achieving stereocontrol is the [3+2] cycloaddition reaction. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, produces densely substituted pyrrolidines with up to four stereogenic centers. acs.org The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition to yield proline derivatives with high regio- and diastereoselectivity. acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-aminopyrrolidin-2-one, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular structure. rdd.edu.iqanjs.edu.iqgoogle.com
Proton (¹H) and Carbon-13 (¹³C) NMR Techniques
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons in the molecule. google.comhmdb.ca In a typical analysis, the aliphatic protons of the pyrrolidinone ring appear as multiplets and triplets in the upfield region of the spectrum. Specifically, the methylene (B1212753) protons (-CH₂-) of the ring give rise to signals around 1.3 ppm (multiplet), 1.7 ppm (triplet), and 2.1 ppm (triplet). rdd.edu.iq The singlet observed at approximately 2.7 ppm is attributed to the two protons of the primary amine group (-NH₂). rdd.edu.iqrdd.edu.iq Another source reports a multiplet at 1.62 ppm, a triplet at 2.14 ppm for the aliphatic protons, and a singlet at 2.16 ppm for the amine protons. researchgate.netresearchgate.net
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. google.comhmdb.ca Each unique carbon atom in this compound gives a distinct signal. libretexts.org The carbonyl carbon (C=O) of the lactam ring is characteristically found in the downfield region of the spectrum, typically above 170 ppm, due to the deshielding effect of the double bond and the adjacent nitrogen atom. organicchemistrydata.org The aliphatic carbons of the pyrrolidine (B122466) ring resonate at higher field strengths.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| -CH₂ (aliphatic) | 1.3 | m | rdd.edu.iq |
| -CH₂ (aliphatic) | 1.7 | t | rdd.edu.iq |
| -CH₂ (aliphatic) | 2.1 | t | rdd.edu.iq |
| -NH₂ | 2.7 | s | rdd.edu.iqrdd.edu.iq |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rdd.edu.iqanjs.edu.iqgoogle.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. google.comhmdb.ca For this compound (C₄H₈N₂O), the theoretical exact mass is used to confirm its identity. uni.lu The molecular ion peak (M+) for this compound is observed at an m/z of 100, which corresponds to its molecular weight. rdd.edu.iqresearchgate.net
Fragmentation analysis can also provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules or radicals, such as the loss of the amino group or cleavage of the pyrrolidinone ring.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₈N₂O | uni.lu |
| Molecular Weight | 100 g/mol | rdd.edu.iq |
| Molecular Ion Peak (M+) | m/z 100 | rdd.edu.iqresearchgate.net |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rdd.edu.iqanjs.edu.iqgoogle.comnih.gov
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. google.comnih.gov The symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group are observed as two distinct bands in the region of 3200-3350 cm⁻¹. Specifically, bands have been reported at 3294 cm⁻¹ and 3203 cm⁻¹. rdd.edu.iq The stretching vibrations of the aliphatic C-H bonds appear around 2850-3000 cm⁻¹, with reported bands at 2964 cm⁻¹ and 2877 cm⁻¹. rdd.edu.iq A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is a prominent feature, typically appearing around 1703 cm⁻¹. rdd.edu.iq Additionally, the bending vibration of the -NH₂ group is observed at approximately 1635 cm⁻¹. rdd.edu.iq
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch (asymmetric) | 3294 | rdd.edu.iq |
| N-H stretch (symmetric) | 3203 | rdd.edu.iq |
| C-H stretch (aliphatic) | 2964, 2877 | rdd.edu.iq |
| C=O stretch (lactam) | 1703 | rdd.edu.iq |
| N-H bend | 1635 | rdd.edu.iq |
High-Performance Liquid Chromatography for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for its quantification in various matrices. rsc.orgresearchgate.netepa.gov For the analysis of aminopyrrolidinone derivatives, reversed-phase HPLC is often employed. A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance. The development of a robust HPLC method allows for the separation of this compound from any impurities or related substances, ensuring accurate purity assessment and quantification. nih.gov
While specific HPLC methods for this compound are not extensively detailed in the provided search results, general principles for similar compounds can be applied. For instance, a method for determining aminopyridines, which are also nitrogen-containing heterocyclic compounds, used a C18 column with a phosphate (B84403) buffer and methanol mobile phase, with UV detection at 280 nm. Such a method could be adapted and optimized for the analysis of this compound.
Development of Chromatographic Methods
The development of chromatographic methods for this compound and its related impurities is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose. sigmaaldrich.commdpi.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of small, polar compounds like this compound. Since the analyte itself lacks significant ultraviolet (UV) absorption, methods often rely on derivatization to render it detectable. chemrevlett.comnih.gov However, the chromatographic conditions must be optimized to achieve adequate separation from potential impurities and degradation products.
A typical HPLC method developed for a related compound, 3-aminopyrrolidine (B1265635) hydrochloride, involves a C18 column. google.com The mobile phase is generally a mixture of an aqueous buffer (such as a phosphate buffer) and an organic solvent like acetonitrile or methanol. chemrevlett.com The gradient or isocratic elution, flow rate, and column temperature are optimized to ensure good peak shape and resolution. nih.gov
Gas Chromatography (GC): GC is a viable alternative for the analysis of volatile or semi-volatile compounds. sigmaaldrich.com For compounds like aminopyrrolidines, GC analysis can be performed to assess purity. google.comvwr.com The method typically involves a capillary column with a specific stationary phase, such as a non-polar phase like NEUTRABOND-1. google.com The carrier gas is usually an inert gas like helium or nitrogen. sigmaaldrich.comgoogle.com Temperature programming is often used to ensure the efficient separation of the analyte from other volatile components in the sample. google.com As with HPLC, derivatization may be employed to improve the volatility and thermal stability of the analyte. sigmaaldrich.com
Table 1: Example Chromatographic Conditions for Aminopyrrolidine-Related Compounds
| Parameter | HPLC Method Example (Adapted from google.com) | GC Method Example (Adapted from google.com) |
| Technique | Reversed-Phase HPLC | Gas Chromatography |
| Column | C18, 5 µm particle size | NEUTRABOND-1 Capillary Column |
| Mobile Phase / Carrier Gas | A: Phosphate Buffer (pH 7.0) B: Acetonitrile/Methanol | Carrier Gas: Helium |
| Elution / Program | Isocratic or Gradient Elution | Temperature Program: 100°C to 250°C |
| Flow Rate | 0.8 - 1.0 mL/min | 17.7 mL/min |
| Detection | UV Detector (e.g., 210 nm) post-derivatization | Flame Ionization Detector (FID) |
| Column Temperature | 25°C - 35°C | 100°C - 250°C |
Pre-column Derivatization Strategies for Enhanced Detection
This compound lacks a native chromophore or fluorophore, making its detection at low concentrations by common HPLC detectors (like UV-Vis or Fluorescence) challenging. thermofisher.com Pre-column derivatization is a chemical strategy used to attach a molecule (a derivatizing agent) to the analyte, which imparts desirable properties for detection and chromatography. thermofisher.comnih.gov
The primary amino group of this compound is the target for derivatization. Several reagents are available for this purpose:
Boc Anhydride (B1165640) (Di-tert-butyl dicarbonate): This reagent reacts with the amino group to form a Boc-protected derivative. This derivative has significant UV absorbance, allowing for sensitive detection using a standard UV detector. google.com A method for analyzing 3-aminopyrrolidine hydrochloride utilizes this strategy, where the sample is reacted with Boc anhydride before injection into the HPLC system. google.com This approach is noted for its simplicity, use of common reagents, and high sensitivity. google.com
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.com This allows for extremely sensitive detection using a fluorescence detector (FLD).
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This is another popular reagent that reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives, enabling sensitive quantification. thermofisher.commdpi.com
4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent forms fluorescent derivatives with primary and secondary amines, which can be detected with high sensitivity. mdpi.comresearchgate.net
The choice of derivatization reagent depends on the required sensitivity, the complexity of the sample matrix, and the available detection equipment. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com
Method Validation in Pharmaceutical Analysis Contexts
Once a chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose, which in a pharmaceutical setting, is typically for purity testing or assay of the drug substance. europa.eudemarcheiso17025.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.euich.orgscielo.br The validation process provides documented evidence that the method is reliable, reproducible, and accurate. demarcheiso17025.com
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. ich.org This is often demonstrated by analyzing spiked samples and showing a lack of interference at the analyte's retention time. europa.eu
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and is expressed by the correlation coefficient (r²) of the calibration curve. nih.govscielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovery is calculated. d-nb.inforesearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. demarcheiso17025.com Precision is typically expressed as the Relative Standard Deviation (%RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). demarcheiso17025.comresearchgate.net
Table 2: Representative Method Validation Parameters and Acceptance Criteria (ICH Guideline Context)
| Validation Parameter | Typical Acceptance Criteria | Example Result (Illustrative) |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995 scielo.br |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.55% - 100.42% scielo.br |
| Precision - Repeatability (% RSD) | ≤ 2.0% | 1.5% |
| Precision - Intermediate (% RSD) | ≤ 2.0% | 1.9% researchgate.net |
| Specificity | No interference at analyte retention time | Peak is spectrally pure |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.045 µg/mL scielo.br |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.135 µg/mL scielo.br |
| Robustness | %RSD of results should be within acceptable limits after minor changes | %RSD < 2.0% |
Computational Chemistry and Theoretical Modeling of 1 Aminopyrrolidin 2 One Systems
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to study protein-ligand interactions and for drug discovery. nih.govuran.ua
Detailed research findings have shown the significance of the 1-aminopyrrolidin-2-one moiety in ligand-target interactions. In studies on inhibitors of the Respiratory Syncytial Virus (RSV) Fusion (F) protein, molecular docking simulations predicted how derivatives containing this scaffold bind to the protein. nih.gov The simulations revealed that the aminopyrrolidine moiety interacts with different amino acid residues in the wild-type and mutant forms of the RSV F protein. nih.gov For instance, the amino group of the aminopyrrolidine can be protonated and form a Coulombic interaction with the carboxyl group of Aspartate 486 (Asp486) in the wild-type A2 protein. nih.gov However, in the D486N mutant protein, this interaction is lost, and the moiety instead has a weak electrostatic interaction with Glutamate 487 (Glu487). nih.gov
In another example, a compound named LRH-0003, which incorporates a this compound ring, was identified as a potent inhibitor of the Nsp3 macrodomain (Mac1) of SARS-CoV-2. pnas.org The crystal structure of the complex showed that the hydrazide carbonyl of the molecule forms favorable hydrogen bonds with the backbone NH groups of Phe156 and Asp157 at the oxyanion site. pnas.org The potency of this compound highlights the effective binding enabled by the scaffold. pnas.org
| Ligand Moiety | Target Protein | Key Interacting Residues | Interaction Type |
| Aminopyrrolidine | Respiratory Syncytial Virus (RSV) F protein (A2) | Asp486 | Coulombic interaction nih.gov |
| Aminopyrrolidine | Respiratory Syncytial Virus (RSV) F protein (D486N mutant) | Glu487 | Weak electrostatic interaction nih.gov |
| This compound (in LRH-0003) | SARS-CoV-2 Nsp3 macrodomain (Mac1) | Phe156, Asp157 | Hydrogen bonding pnas.org |
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. arabjchem.org These methods can provide valuable data on molecular geometries, reaction energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular and versatile method in computational chemistry. wikipedia.org In DFT, the properties of a system are determined using functionals of the spatially dependent electron density. wikipedia.org
DFT has been applied to pyrrolidinone derivatives to calculate their electronic properties and predict their reactivity. arabjchem.org For example, calculations on compounds like 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid using the B3LYP functional with a 6-31G* basis set have been performed to determine their HOMO and LUMO energies. arabjchem.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests lower stability and higher chemical reactivity. researchgate.net Such calculations are crucial for designing molecules with specific electronic properties. arabjchem.org
| Pyrrolidinone Derivative | Total Energy (u.a.) | E(HOMO) (u.a.) | E(LUMO) (u.a.) | ΔE (u.a.) |
| HTEP | -1030.08 | -0.21 | -0.01 | 0.20 |
| EOEP | -1045.34 | -0.26 | -0.04 | 0.22 |
| OETA | -1104.57 | -0.24 | -0.05 | 0.19 |
Data adapted from a DFT study on pyrrolidinone inhibitors. arabjchem.org HTEP: 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one; EOEP: [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester; OETA: {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid.
Computational chemistry methods can be broadly categorized into ab initio, semi-empirical, and empirical force field methods. libretexts.org
Ab initio methods attempt to solve the Schrödinger equation from first principles, without using experimental data beyond fundamental physical constants. libretexts.org Hartree-Fock (HF) and Density Functional Theory (DFT) are examples of ab initio methods. nih.gov While computationally intensive, these methods can be systematically improved to achieve high accuracy. libretexts.org
Semi-empirical methods are based on the Hartree-Fock formalism but make several approximations, such as neglecting certain electronic integrals, and use parameters derived from experimental or ab initio data to simplify calculations. wikipedia.orgucsb.edu This makes them significantly faster than ab initio methods, allowing for the study of much larger molecular systems. nih.govwikipedia.org Common semi-empirical methods include MINDO, MNDO, AM1, and PM3. wikipedia.org These methods are particularly useful when a quantum chemical treatment is necessary for systems too large for DFT, or when reliable parameters for empirical methods are unavailable. nih.gov For instance, the semi-empirical INDO method has been used to calculate quantum chemical valence parameters for carbonyl molecules in their ground and excited states to construct structural descriptions. ias.ac.in However, the accuracy of semi-empirical results can be inconsistent if the molecule under study differs significantly from the molecules used for parameterization. wikipedia.orgucsb.edu
Density Functional Theory (DFT) Applications in Reactivity Prediction
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information about the fluctuations and conformational changes of molecules, which helps in understanding their biological function. researchgate.net
MD simulations are a valuable tool for conformational analysis and refining molecular models. In the context of pyrrolidinone-related compounds, MD simulations have been used to refine the 3D model of the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a target for antiepileptic racetam drugs which share a structural core. researchgate.net By running a 50-nanosecond simulation, the SV2A model reached structural equilibrium, which then allowed for more reliable docking studies to determine how racetam ligands bind within the protein's transmembrane core. researchgate.net Such simulations can reveal how a ligand is recognized within its binding site and which interactions, such as hydrogen bonds and hydrophobic interactions, are most important. researchgate.net
Furthermore, MD simulations can assess the stability and dynamics of proteins, revealing how mutations might alter their structure and function. nih.gov These simulations can identify regions of a protein that are involved in concerted motions and residues that modulate cooperative fluctuations. pitt.edu By tracking the system's evolution over time, MD provides insights into the conformational landscape and flexibility of both the ligand and its target, which is crucial for a comprehensive understanding of molecular recognition. researchgate.net
Applications of 1 Aminopyrrolidin 2 One As a Chemical Building Block and Research Tool
Role in Organic Synthesis as a Versatile Scaffold
The pyrrolidin-2-one nucleus is a significant heterocyclic structure, and its derivatives are noted for their pharmaceutical potential. researchgate.net The structure of 1-Aminopyrrolidin-2-one, in particular, offers considerable scope in medicinal chemistry due to its reactivity. researchgate.netrdd.edu.iq The saturated, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for the creation of three-dimensional molecules, a desirable feature in modern drug discovery for exploring pharmacophore space effectively. nih.govresearchgate.net This compound is frequently used as an intermediate or building block for the synthesis of more complex, biologically active molecules. myskinrecipes.comcymitquimica.comgoogle.com
This compound is a key precursor in the synthesis of a wide array of more complex heterocyclic derivatives. Its exocyclic amino group can readily participate in condensation and cyclization reactions to build new ring systems. For instance, it can be synthesized via the lactamization of γ-butyrolactone (GBL) with hydrazine (B178648) hydrate (B1144303). researchgate.netrdd.edu.iq This product then serves as a versatile intermediate for further chemical transformations. researchgate.net
Research has demonstrated that this compound can undergo various reactions to produce a range of derivatives. researchgate.netresearchgate.net A notable application is its reaction with other reagents to form fused or substituted heterocyclic systems. One example involves reacting this compound hydrochloride with ethyl 3-(oxan-4-yl)-3-oxopropanoate in pyridine, which serves as a step in the creation of more elaborate heterocyclic compounds. google.com These synthetic pathways underscore the compound's utility in generating molecular diversity for screening and development programs.
| Starting Material | Reagent(s) | Resulting Derivative Class | Reference |
|---|---|---|---|
| γ-Butyrolactone (GBL) | Hydrazine Hydrate | This compound | researchgate.netrdd.edu.iq |
| This compound | CS2, CH3I, NaOH | Dimethyl (2-oxopyrrolidin-1-yl)carbonodithioimidoate | researchgate.net |
| This compound hydrochloride | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | Substituted Pyrrolidinone | google.com |
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, widely employed by researchers to develop novel compounds for treating human diseases. nih.govresearchgate.net this compound serves as a foundational element in this context, acting as a precursor for molecules with potential therapeutic value. myskinrecipes.com Its derivatives have been explored for a range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netrdd.edu.iq
The synthesis of novel pyrrolidin-2-one derivatives from this compound has been a strategy for discovering new bioactive agents. researchgate.net For example, derivatives of this compound have been synthesized and evaluated for their antibacterial potential against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net This highlights its role as a starting point for generating libraries of compounds for biological screening. The ability to modify the core structure allows for the fine-tuning of biological activity and physicochemical properties, which is a central aspect of medicinal chemistry. nih.gov
Construction of Complex Heterocyclic Systems
Contributions to Chemical Biology Research
In addition to its role in synthesis, this compound and its derivatives are valuable tools in chemical biology for investigating and modulating biological processes. The aminopyrrolidine scaffold can interact with biomolecules like enzymes and receptors, making it useful for studying cellular mechanisms.
Derivatives of the aminopyrrolidine scaffold are frequently investigated as modulators of enzyme activity. The core structure can be functionalized to create compounds that bind to the active sites or allosteric sites of enzymes, leading to either inhibition or activation. For example, research into related aminopyrrolidine structures has shown their potential to act as inhibitors of specific enzymes, which is crucial for understanding metabolic pathways and identifying therapeutic targets. The development of pyrrolidine-based compounds as enzyme inhibitors is an active area of research, with studies exploring their effects on targets such as dihydrofolate reductase (DHFR) and enoyl ACP reductase in bacteria. mdpi.com The ability of these compounds to interact with enantioselective proteins makes them valuable probes for studying enzyme-protein binding interactions. nih.gov
Beyond single-enzyme interactions, aminopyrrolidine derivatives can modulate entire biochemical pathways. This makes them useful for studying complex cellular processes. For instance, an aminopyrrolidine amide has been identified as a specific inhibitor of Site-1 Protease (S1P), which is key to activating a transcription factor involved in the Unfolded Protein Response (UPR). researchgate.net By inhibiting this step, the compound can prevent the downstream effects of the UPR, demonstrating how a targeted molecule can be used to dissect and control a specific signaling cascade. researchgate.net In other research, derivatives of this compound have been synthesized and tested for their antioxidant activity, indicating their potential to modulate pathways related to oxidative stress. researchgate.net Furthermore, related 3-aminopyrrolidine (B1265635) derivatives have been developed as modulators of chemokine receptors like CCR2 and CCR5, which are involved in inflammatory responses. google.com
| Derivative/Related Compound | Biological Target/Pathway | Observed Effect | Research Application |
|---|---|---|---|
| Aminopyrrolidine Amide (PF-429242) | Site-1 Protease (S1P) / Unfolded Protein Response | Inhibition of S1P, modulation of ATF6-dependent gene down-regulation | Studying the UPR pathway in diseases like Cystic Fibrosis |
| Synthesized this compound derivatives | DPPH free radicals | Radical scavenging (antioxidant) activity | Investigating modulation of oxidative stress pathways |
| 3-Aminopyrrolidine derivatives | Chemokine receptors (CCR2/CCR5) | Modulation of receptor activity | Research into inflammatory diseases |
The aminopyrrolidine scaffold is also employed in the field of proteomics, which involves the large-scale study of proteins and their interactions. scbt.com Derivatives can be designed as chemical probes to identify protein targets, map protein interaction networks, or serve as affinity reagents for protein purification. The ability to synthesize a variety of derivatives from a common core like this compound is advantageous for creating libraries of probes for high-throughput screening against proteomes. While specific applications of this compound itself in proteomics are not extensively detailed, its role as a versatile building block makes it a valuable precursor for creating the sophisticated molecular tools needed for modern proteomics and protein interaction studies. myskinrecipes.com
Q & A
Q. How is 1-Aminopyrrolidin-2-one synthesized under laboratory conditions, and what are the critical reaction parameters?
The hydrochloride salt of this compound (CAS 20386-22-5) is typically synthesized via nucleophilic substitution or condensation reactions. Key parameters include pH control, temperature (e.g., reflux conditions), and stoichiometric ratios of reagents. For instance, the hydrochloride form can be obtained by reacting pyrrolidinone derivatives with hydroxylamine under acidic conditions, followed by purification via recrystallization . Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) or HPLC.
Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?
- NMR : - and -NMR are critical for confirming the amine and carbonyl functional groups.
- FT-IR : Peaks near 1650–1700 cm confirm the lactam (C=O) stretch.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 136.58 g/mol for the hydrochloride salt) .
- XRD : While advanced, crystallographic data (e.g., monoclinic space groups) can resolve structural ambiguities in related pyrrolidinone salts .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Sweep or vacuum spills into sealed containers; avoid environmental release .
- First Aid : For skin exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?
X-ray diffraction (XRD) provides unambiguous bond lengths and angles. For example, monoclinic space groups (e.g., ) observed in related pyrrolidinone salts confirm stereochemistry and hydrogen-bonding networks. Discrepancies between NMR and computational models can be resolved by comparing experimental XRD data with density functional theory (DFT) simulations .
Q. What methodologies address low yields in the synthesis of this compound analogs?
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. IR) for this compound derivatives?
- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry. For example, an unexpected -NMR signal could indicate tautomerism, which IR can confirm via shifts in carbonyl stretches.
- Isotopic Labeling : Use -labeled compounds to clarify amine proton environments .
Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?
- DFT Calculations : Model transition states to identify favorable reaction pathways (e.g., ring-opening vs. substitution).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Software like Gaussian or ORCA is recommended .
Contradiction Analysis & Experimental Design
Q. How to design experiments to validate proposed reaction mechanisms involving this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
